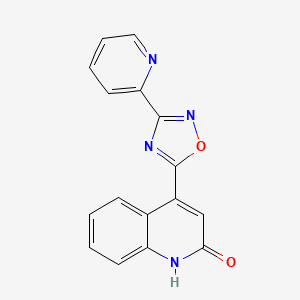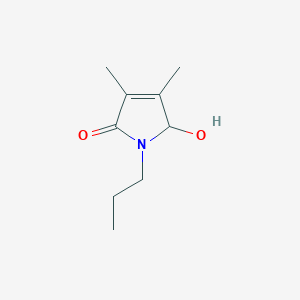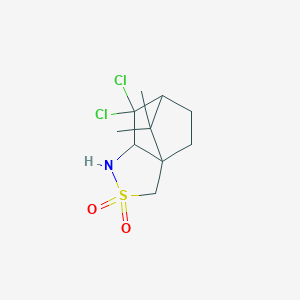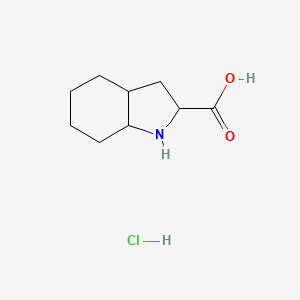
4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one is a heterocyclic compound that contains both quinoline and oxadiazole moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor such as a hydrazide with a nitrile under acidic or basic conditions.
Coupling with quinoline: The oxadiazole intermediate is then coupled with a quinoline derivative, often through a condensation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions could also occur, potentially affecting the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic and nucleophilic reagents can be used under appropriate conditions to introduce new substituents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.
科学研究应用
Chemistry
Catalysis: Compounds like 4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one can be used as ligands in catalytic reactions.
Material Science: These compounds may be used in the development of new materials with unique properties.
Biology and Medicine
Drug Development: Due to their potential biological activities, these compounds are often investigated as potential drug candidates.
Biological Probes: They can be used as probes to study various biological processes.
Industry
Agriculture: These compounds may have applications as pesticides or herbicides.
Pharmaceuticals: They can be used in the synthesis of pharmaceutical intermediates.
作用机制
The mechanism of action of 4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one would depend on its specific biological target. Generally, these compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinoline: Lacks the hydroxyl group at the 2-position.
4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-2-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one is unique due to the presence of both the oxadiazole and quinoline moieties, which can confer distinct chemical and biological properties.
属性
分子式 |
C16H10N4O2 |
|---|---|
分子量 |
290.28 g/mol |
IUPAC 名称 |
4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)-1H-quinolin-2-one |
InChI |
InChI=1S/C16H10N4O2/c21-14-9-11(10-5-1-2-6-12(10)18-14)16-19-15(20-22-16)13-7-3-4-8-17-13/h1-9H,(H,18,21) |
InChI 键 |
KKCVQRIMMCUINX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C3=NC(=NO3)C4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-fluorophenyl)-1-(8-imino-8,9-dihydro-7H-[1,2,4]triazolo[1,5-d][1,2,4]triazepin-5-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B12503973.png)

![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12503985.png)
![(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine](/img/structure/B12503990.png)



methyl}-1H-tetrazole](/img/structure/B12504015.png)
![3-(3,4-dimethoxyphenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12504022.png)
![2-{methyl[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]amino}ethyl (4-chlorophenoxy)acetate](/img/structure/B12504028.png)



![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-{[2-(pyrrolidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B12504051.png)
